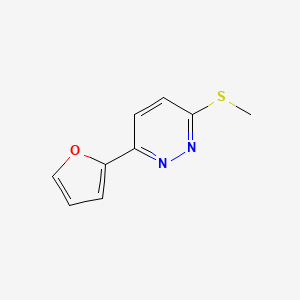
3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine
Overview
Description
3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine is a heterocyclic compound that has shown potential in scientific research applications due to its unique chemical structure. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
Target of Action
Related compounds such as furan-2-ylmethylene thiazolidinediones have been shown to selectively inhibit phosphoinositide 3-kinases (pi3ks), particularly pi3kγ . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them potential targets for anti-inflammatory and autoimmune diseases .
Mode of Action
For instance, furan-2-ylmethylene thiazolidinediones act as ATP-competitive inhibitors, binding to the ATP-binding pocket of PI3Kγ .
Biochemical Pathways
If we consider its potential inhibition of pi3ks, it could impact several downstream signaling pathways, including the akt/mtor pathway, which plays a crucial role in regulating the cell cycle .
Result of Action
Related compounds have been shown to have anti-inflammatory activity, inhibiting the production of nitric oxide and tumor necrosis factor-β . It’s plausible that 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine could have similar effects.
Advantages and Limitations for Lab Experiments
One advantage of 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine is its unique chemical structure, which makes it a potential candidate for drug development. It has also been shown to have low toxicity in animal models, which is a desirable characteristic for any potential drug. One limitation of this compound is its limited availability, which can make it difficult to perform large-scale experiments.
Future Directions
There are several future directions for research involving 3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine. One direction is to study its potential as an anticancer drug in vivo, using animal models. Another direction is to study its potential as an anti-inflammatory drug in vivo, using animal models. Additionally, further research could be done to optimize the synthesis method and improve the yield of the compound. Finally, more research could be done to understand the mechanism of action of this compound, which could lead to the development of more effective drugs with similar mechanisms of action.
In conclusion, this compound is a promising compound for scientific research applications. Its unique chemical structure and potential as an anticancer, antimicrobial, and anti-inflammatory drug make it an attractive candidate for further study. While there are limitations to its use in lab experiments, the future directions for research involving this compound are numerous and exciting.
Synthesis Methods
3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine can be synthesized using various methods. One of the most common methods is the reaction of 2-furanylhydrazine with 3,6-dichloropyridazine in the presence of a base. Another method involves the reaction of 2-furanylhydrazine with 3,6-dichloropyridazine in the presence of a palladium catalyst. Both methods yield the desired compound with good yields.
Scientific Research Applications
3-(Furan-2-yl)-6-(methylsulfanyl)pyridazine has shown potential in scientific research applications. It has been studied for its anticancer properties and has been shown to inhibit the growth of various cancer cell lines. It has also been studied for its antimicrobial properties and has been shown to have activity against various bacteria and fungi. Additionally, it has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
properties
IUPAC Name |
3-(furan-2-yl)-6-methylsulfanylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-13-9-5-4-7(10-11-9)8-3-2-6-12-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRBFNZPQHOTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326558 | |
| Record name | 3-(furan-2-yl)-6-methylsulfanylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
872722-85-5 | |
| Record name | 3-(furan-2-yl)-6-methylsulfanylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-(4-oxo-4-pyrrolidin-1-ylbutyl)quinazolin-4-one](/img/structure/B2848071.png)
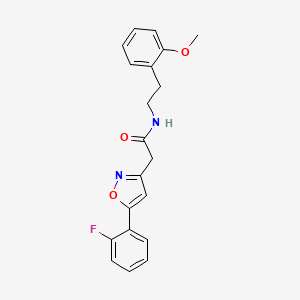

![3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,2,4-oxadiazole](/img/structure/B2848079.png)
![[2-(Difluoromethyl)-4-fluorophenyl]methanol](/img/structure/B2848080.png)
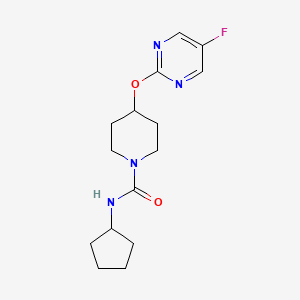
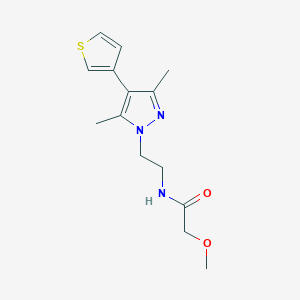
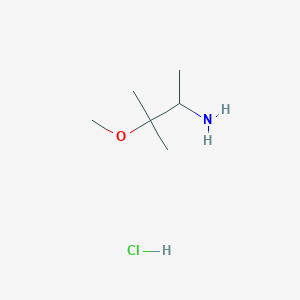
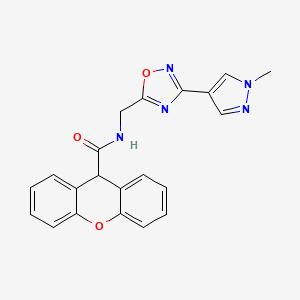
![1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride](/img/structure/B2848088.png)
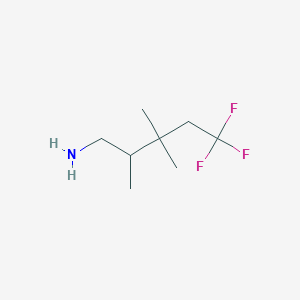
![[(2,4-Difluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2848090.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2848092.png)